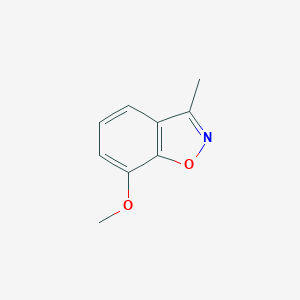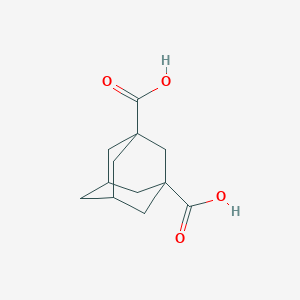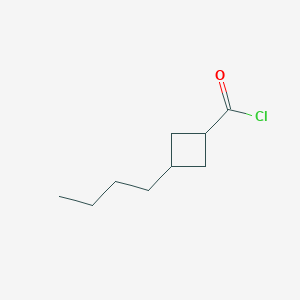
3-Butylcyclobutane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butylcyclobutane-1-carbonyl chloride is a chemical compound that is commonly used in scientific research. It is a carbonyl chloride derivative of cyclobutane and is used in the synthesis of a variety of organic compounds.
Mecanismo De Acción
The mechanism of action of 3-Butylcyclobutane-1-carbonyl chloride is not fully understood. However, it is believed to act as a carbonylating agent, reacting with a variety of nucleophiles to form carbamates and ureas. The compound is also believed to have an effect on the immune system, although the exact mechanism is not clear.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Butylcyclobutane-1-carbonyl chloride are not well understood. However, it is known to have an effect on the immune system. The compound has been shown to inhibit the production of cytokines, which are involved in the immune response. It is also believed to have an effect on the production of reactive oxygen species, which are involved in cell signaling and immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Butylcyclobutane-1-carbonyl chloride in lab experiments is its high yield and purity. The compound is also relatively easy to synthesize. However, one limitation is that the mechanism of action is not fully understood. This makes it difficult to predict the effects of the compound on biological systems.
Direcciones Futuras
There are many potential future directions for research involving 3-Butylcyclobutane-1-carbonyl chloride. One area of research could be the development of new drugs and pharmaceuticals based on the compound. Another area of research could be the investigation of the compound's effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further research could be done to better understand the mechanism of action of the compound and its effects on biological systems.
Métodos De Síntesis
The synthesis of 3-Butylcyclobutane-1-carbonyl chloride involves the reaction of butylcyclobutane with phosgene. The reaction is carried out in the presence of a catalyst such as triethylamine. The product is obtained in high yield and purity.
Aplicaciones Científicas De Investigación
3-Butylcyclobutane-1-carbonyl chloride is used in a variety of scientific research applications. It is commonly used in the synthesis of organic compounds such as peptides and amino acids. It is also used in the development of new drugs and pharmaceuticals. The compound is used as a starting material in the synthesis of a variety of compounds that have biological activity.
Propiedades
Número CAS |
143610-57-5 |
|---|---|
Nombre del producto |
3-Butylcyclobutane-1-carbonyl chloride |
Fórmula molecular |
C9H15ClO |
Peso molecular |
174.67 g/mol |
Nombre IUPAC |
3-butylcyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-2-3-4-7-5-8(6-7)9(10)11/h7-8H,2-6H2,1H3 |
Clave InChI |
AWONPYYXRLBSEF-UHFFFAOYSA-N |
SMILES |
CCCCC1CC(C1)C(=O)Cl |
SMILES canónico |
CCCCC1CC(C1)C(=O)Cl |
Sinónimos |
Cyclobutanecarbonyl chloride, 3-butyl-, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



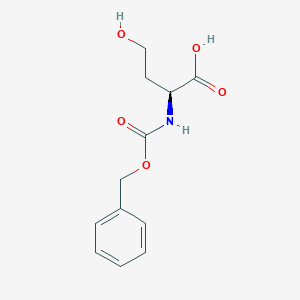
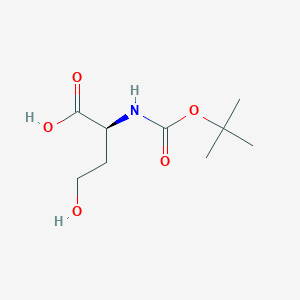
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)
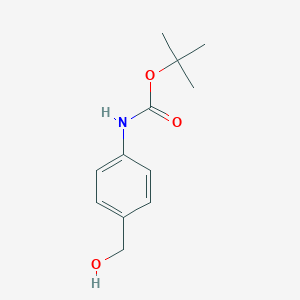

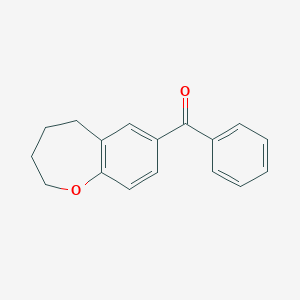
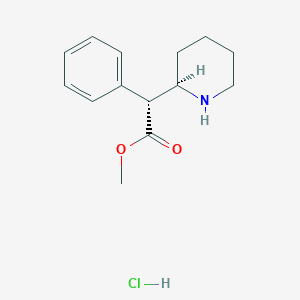
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)
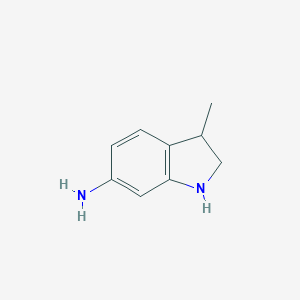
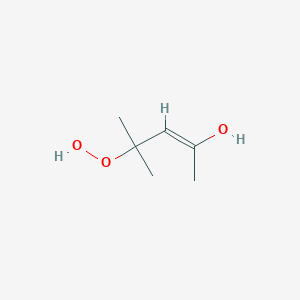
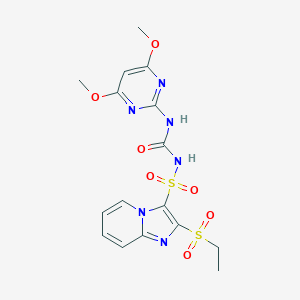
![7-chloro-5-o-tolyl-3,5-dihydrobenzo[e][1,4]thiazepin-2(1H)-one](/img/structure/B120095.png)
